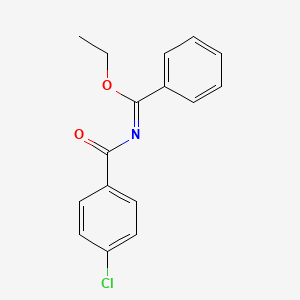
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates. It is characterized by the presence of an ethyl ester group, a 4-chlorobenzoyl group, and a benzenecarboximidate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4-chlorobenzoyl)benzenecarboximidate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl benzenecarboximidate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+ethyl benzenecarboximidatebaseEthyl N-(4-chlorobenzoyl)benzenecarboximidate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols depending on the conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include substituted benzenecarboximidates.
Oxidation: Products include benzoic acids.
Reduction: Products include amines or alcohols.
Applications De Recherche Scientifique
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl N-(4-chlorobenzoyl)benzenecarboximidate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles. The pathways involved include the formation of intermediates that facilitate the substitution or addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl benzenecarboximidate
- 4-chlorobenzoyl chloride
- Benzenecarboximidic acid derivatives
Uniqueness
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate is unique due to the presence of both the 4-chlorobenzoyl and benzenecarboximidate groups, which confer distinct reactivity and properties compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
87436-46-2 |
|---|---|
Formule moléculaire |
C16H14ClNO2 |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
ethyl N-(4-chlorobenzoyl)benzenecarboximidate |
InChI |
InChI=1S/C16H14ClNO2/c1-2-20-16(13-6-4-3-5-7-13)18-15(19)12-8-10-14(17)11-9-12/h3-11H,2H2,1H3 |
Clé InChI |
VDRZZAJMVPIOHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=NC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


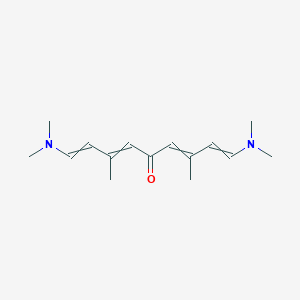
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
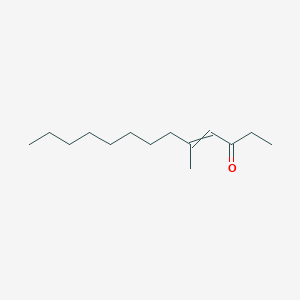

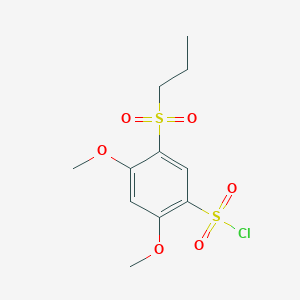
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)

![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
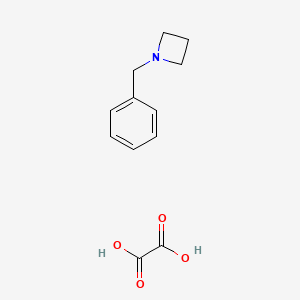
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)


